N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several interesting moieties including a furan ring, a thiophene ring, a trifluoromethyl group, and an amide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar structure where the heteroatom is sulfur . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 and the amide group is a type of functional group containing a carbonyl group linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are likely to contribute to the compound’s aromaticity, while the trifluoromethyl group could add significant electronegativity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, related compounds like 2-Thiopheneethylamine can react with various isothiocyanatoketones to synthesize pyrimidine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the furan and thiophene rings could potentially make the compound aromatic and relatively stable . The trifluoromethyl group could make the compound more electronegative .Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry The compound has been involved in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of 5,6‐dihydrothieno(and furo)pyrimidines bearing an active methine group at the 4‐position, which shows its potential in creating complex organic structures (Maruoka, Yamagata, & Yamazaki, 2001).
Applications in Photocatalysis and Solar Energy The compound has been utilized in the field of photocatalysis. For example, research has shown its application in photoinduced oxidative annulation processes, which is significant in solar energy research and developing new photocatalytic materials (Jin Zhang et al., 2017).
Medical and Pharmaceutical Research In the medical field, derivatives of this compound have shown activity against different strains of Plasmodium falciparum, indicating its potential use in anti-malarial drugs (Hermann et al., 2021).
Development of Dye-Sensitized Solar Cells Derivatives of this compound have been used in the synthesis of phenothiazine-based dye-sensitized solar cells, demonstrating its relevance in renewable energy technologies (Se Hun Kim et al., 2011).
Organic Electronics and Conducting Polymers It has applications in the field of organic electronics, where its derivatives have been used to synthesize electrochromic conducting polymers, showcasing its potential in developing new materials for electronic devices (G. Sotzing, Reynolds, & Steel, 1996).
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3S/c19-18(20,21)13-5-1-4-12(10-13)16(23)22-11-17(24,14-6-2-8-25-14)15-7-3-9-26-15/h1-10,24H,11H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIINBKQHSRBSOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.